molecular formula C15H23NO3 B6630721 N-(3-ethyl-2-hydroxypentyl)-3-hydroxy-4-methylbenzamide

N-(3-ethyl-2-hydroxypentyl)-3-hydroxy-4-methylbenzamide

Cat. No. B6630721
M. Wt: 265.35 g/mol
InChI Key: PKHINZHCTNKIGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-ethyl-2-hydroxypentyl)-3-hydroxy-4-methylbenzamide, also known as A-836,339, is a synthetic compound that has been researched for its potential therapeutic effects. This compound belongs to the class of drugs known as cannabinoid receptor agonists, which target the cannabinoid receptors in the brain and other tissues.

Mechanism of Action

N-(3-ethyl-2-hydroxypentyl)-3-hydroxy-4-methylbenzamide acts as an agonist at the cannabinoid receptors, specifically the CB1 receptor. This receptor is found in the brain and is involved in the regulation of pain, mood, and appetite. Activation of the CB1 receptor by N-(3-ethyl-2-hydroxypentyl)-3-hydroxy-4-methylbenzamide can lead to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
Studies have shown that N-(3-ethyl-2-hydroxypentyl)-3-hydroxy-4-methylbenzamide can reduce pain and inflammation in animal models of various conditions, including neuropathic pain, inflammatory pain, and osteoarthritis. It has also been found to have anxiolytic and antipsychotic effects in animal models.

Advantages and Limitations for Lab Experiments

N-(3-ethyl-2-hydroxypentyl)-3-hydroxy-4-methylbenzamide has the advantage of being a selective CB1 receptor agonist, meaning it specifically targets this receptor without affecting other cannabinoid receptors. However, its use in lab experiments is limited by its low solubility in water and its potential for toxicity at high doses.

Future Directions

There are several potential future directions for research on N-(3-ethyl-2-hydroxypentyl)-3-hydroxy-4-methylbenzamide. One area of interest is its potential use in the treatment of neurological disorders, such as multiple sclerosis and epilepsy. Another area of research could focus on the development of more soluble analogs of N-(3-ethyl-2-hydroxypentyl)-3-hydroxy-4-methylbenzamide, which could improve its efficacy and reduce toxicity. Additionally, further studies could investigate the long-term effects of N-(3-ethyl-2-hydroxypentyl)-3-hydroxy-4-methylbenzamide on the brain and other tissues.

Synthesis Methods

The synthesis of N-(3-ethyl-2-hydroxypentyl)-3-hydroxy-4-methylbenzamide involves the reaction of 3-hydroxy-4-methylbenzoyl chloride with 3-ethyl-2-hydroxypentylamine in the presence of a base. The resulting product is purified through column chromatography to obtain the final compound.

Scientific Research Applications

N-(3-ethyl-2-hydroxypentyl)-3-hydroxy-4-methylbenzamide has been studied for its potential therapeutic effects in a variety of conditions, including pain, inflammation, and neurological disorders. It has been found to activate the cannabinoid receptors in the brain and other tissues, which can lead to a reduction in pain and inflammation.

properties

IUPAC Name

N-(3-ethyl-2-hydroxypentyl)-3-hydroxy-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3/c1-4-11(5-2)14(18)9-16-15(19)12-7-6-10(3)13(17)8-12/h6-8,11,14,17-18H,4-5,9H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKHINZHCTNKIGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(CNC(=O)C1=CC(=C(C=C1)C)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.